2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound has been explored in the synthesis of novel thiazolopyridazinones. These compounds, including variations of the 2-morpholin-4-yl-7-phenyl group, have been tested for their analgesic and anti-inflammatory activities. In one study, a series of these compounds were synthesized and characterized, demonstrating promising biological activity (Demchenko et al., 2015).
Structural Analysis
The structural features of similar compounds have been analyzed to understand their properties. For instance, the study of a related compound, 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, revealed its molecular configuration and potential interactions (Sun et al., 2017).
Medicinal Chemistry
The compound and its derivatives have been investigated for their potential in medicinal chemistry. For example, some derivatives have been studied for their antimicrobial properties, demonstrating significant activity against various microbial strains (Kocabalkanli et al., 2001). Another study explored the synthesis of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, showing promising antimicrobial and anti-cancer activities (Farghaly et al., 2020).
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on derivatives of the compound to predict their antioxidant activities. This theoretical basis aids in the design of new potential antioxidants (Drapak et al., 2019).
Biochemical Analysis
Biochemical Properties
2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, this compound can disrupt metabolic pathways, leading to reduced energy production and increased oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Properties
IUPAC Name |
2-morpholin-4-yl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14-12-13(11(17-18-14)10-4-2-1-3-5-10)22-15(16-12)19-6-8-21-9-7-19/h1-5H,6-9H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYXXOOWTVYGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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